molecular formula C29H34FNO B12775987 Fluoromethyl-N,N-diethyltamoxifen CAS No. 133157-88-7

Fluoromethyl-N,N-diethyltamoxifen

Cat. No.: B12775987
CAS No.: 133157-88-7
M. Wt: 431.6 g/mol
InChI Key: OQKDZUODTBKRRW-ZIADKAODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoromethyl-N,N-diethyltamoxifen involves the fluorination of tamoxifen analogues. The reaction typically involves the use of fluoroiodomethane and visible light-mediated radical fluoromethylation . The process is facilitated by tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluoromethyl-N,N-diethyltamoxifen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and oxides, which can be further utilized in different applications .

Scientific Research Applications

Fluoromethyl-N,N-diethyltamoxifen has several scientific research applications:

Properties

CAS No.

133157-88-7

Molecular Formula

C29H34FNO

Molecular Weight

431.6 g/mol

IUPAC Name

N,N-diethyl-2-[4-[(Z)-5-fluoro-1,2-diphenylpent-1-enyl]phenoxy]ethanamine

InChI

InChI=1S/C29H34FNO/c1-3-31(4-2)22-23-32-27-19-17-26(18-20-27)29(25-14-9-6-10-15-25)28(16-11-21-30)24-12-7-5-8-13-24/h5-10,12-15,17-20H,3-4,11,16,21-23H2,1-2H3/b29-28-

InChI Key

OQKDZUODTBKRRW-ZIADKAODSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/CCCF)\C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(CCCF)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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